molecular formula C7H3ClO2S B12063224 3-(4-Chlorothiophen-2-yl)propiolic acid

3-(4-Chlorothiophen-2-yl)propiolic acid

Cat. No.: B12063224
M. Wt: 186.62 g/mol
InChI Key: IFUPPHWMGUHGCU-UHFFFAOYSA-N
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Description

3-(4-Chlorothiophen-2-yl)propiolic acid is an organic compound with the molecular formula C7H3ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and contains a propiolic acid moiety

Properties

Molecular Formula

C7H3ClO2S

Molecular Weight

186.62 g/mol

IUPAC Name

3-(4-chlorothiophen-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C7H3ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,(H,9,10)

InChI Key

IFUPPHWMGUHGCU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Cl)C#CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorothiophen-2-yl)propiolic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorothiophene, which is commercially available.

    Bromination: 4-chlorothiophene is brominated using N-bromosuccinimide (NBS) to form 2-bromo-4-chlorothiophene.

    Sonogashira Coupling: The brominated product undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to yield 3-(4-chlorothiophen-2-yl)prop-2-yn-1-ol.

    Deprotection and Oxidation: The trimethylsilyl group is removed using a fluoride source, and the resulting alkyne is oxidized to form 3-(4-Chlorothiophen-2-yl)propiolic acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorothiophen-2-yl)propiolic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(4-Chlorothiophen-2-yl)propiolic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorothiophen-2-yl)propiolic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propionic acid: Similar in structure but lacks the thiophene ring.

    3-(4-Chlorothiophen-2-yl)propanoic acid: Similar but with a saturated propanoic acid moiety instead of the propiolic acid.

Biological Activity

3-(4-Chlorothiophen-2-yl)propiolic acid is an organic compound with a molecular formula of C10H7ClO2S and a molecular weight of approximately 232.68 g/mol. Its structure features a chlorinated thiophene ring linked to a propiolic acid functional group, which contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

The compound can be synthesized through several methods, primarily starting from 4-chlorothiophene. Key synthetic steps include bromination, Sonogashira coupling, and subsequent oxidation to yield the final product. The following table summarizes the synthesis pathway:

StepDescription
Starting Material 4-chlorothiophene
Bromination Using N-bromosuccinimide (NBS) to form 2-bromo-4-chlorothiophene
Sonogashira Coupling Reaction with trimethylsilylacetylene in the presence of a palladium catalyst
Deprotection Removal of the trimethylsilyl group using a fluoride source
Oxidation Conversion of the alkyne to the corresponding acid

Anti-inflammatory Properties

Research indicates that 3-(4-Chlorothiophen-2-yl)propiolic acid exhibits significant anti-inflammatory activity. It may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play crucial roles in the biosynthesis of inflammatory mediators.

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases. For instance, it has shown efficacy in modulating tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in cellular models.

Enzyme Inhibition

The mechanism of action for 3-(4-Chlorothiophen-2-yl)propiolic acid involves interaction with various biological targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes related to inflammation, which could provide therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
  • Molecular Targets: Initial findings suggest potential interactions with specific receptors or enzymes that mediate inflammatory responses.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Cytotoxicity Study:
    • Objective: Assess cytotoxic effects against human fibroblast cells (WI38).
    • Method: WST-1 assay was employed.
    • Findings: The compound exhibited selective cytotoxicity at higher concentrations but was less toxic at therapeutic doses.
  • Anti-inflammatory Activity Assessment:
    • Objective: Evaluate the effect on pro-inflammatory cytokines.
    • Method: ELISA assays were used to measure TNF-α and IL-6 levels.
    • Results: A significant reduction in cytokine levels was observed, supporting its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

The following table compares 3-(4-Chlorothiophen-2-yl)propiolic acid with structurally similar compounds regarding their biological activities:

Compound NameStructure FeaturesBiological Activity
3-(4-Hydroxyphenyl)propiolic acid Hydroxy group instead of chlorothiopheneDifferent solubility; moderate anti-inflammatory
4-Chlorobenzoylpropionic acid Chlorobenzoyl groupMore potent anti-inflammatory activity
5-Chlorothiophene-2-carboxylic acid Carboxylic acid instead of propiolicDifferent reactivity profile

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